3-Ethyl-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
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Overview
Description
3-Ethyl-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound belonging to the indene family It is characterized by its unique structure, which includes an indene core with various substituents such as ethyl, trimethyl, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of indene derivatives followed by formylation to introduce the carbaldehyde group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be used in hydrogenation steps, while other steps may involve the use of acidic or basic catalysts to facilitate specific transformations. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl and ethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3-Trimethyl-3-phenylindane
- 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
- 1,1,5-Trimethylindane
Uniqueness
3-Ethyl-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of the ethyl group and the carbaldehyde functional group. These substituents confer distinct chemical properties and reactivity compared to other indene derivatives, making it valuable for specific applications in research and industry.
Properties
CAS No. |
131812-89-0 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-ethyl-1,1,3-trimethyl-2H-indene-5-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-5-15(4)10-14(2,3)12-7-6-11(9-16)8-13(12)15/h6-9H,5,10H2,1-4H3 |
InChI Key |
GPGUVNZYBOULSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C1C=C(C=C2)C=O)(C)C)C |
Origin of Product |
United States |
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